molecular formula C18H15N3O B11645084 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide

Cat. No.: B11645084
M. Wt: 289.3 g/mol
InChI Key: CITYEZKZATYZIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide typically involves the reaction of anthranilic acid with amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with formamide to produce the desired quinazoline derivative . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which may exhibit different biological activities depending on the functional groups introduced during the reactions .

Scientific Research Applications

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the quinazoline ring, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)formamide

InChI

InChI=1S/C18H15N3O/c1-11-7-8-15-14(9-11)18-17(19-10-22)13-5-3-4-6-16(13)21(18)12(2)20-15/h3-10H,1-2H3,(H,19,22)

InChI Key

CITYEZKZATYZIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC=O)C

Origin of Product

United States

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